![molecular formula C20H25N3S B4086160 5-(1-adamantyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4086160.png)
5-(1-adamantyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Overview
Description
5-(1-adamantyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a triazole derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 5-(1-adamantyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, it is believed to exert its effects through various pathways, including inhibition of enzymes involved in DNA synthesis, modulation of immune response, and interference with viral replication.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. It has also been found to have antiviral and antimicrobial properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(1-adamantyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is its potential as a multi-targeted agent, which makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in lab experiments.
Future Directions
There are several future directions for the study of 5-(1-adamantyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer, viral infections, and neurodegenerative disorders. Additionally, the development of more water-soluble derivatives of this compound could help overcome some of the limitations associated with its use in lab experiments.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives for the development of novel therapeutics.
Scientific Research Applications
The potential applications of 5-(1-adamantyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in scientific research are vast. It has been studied for its anticancer, antiviral, and antimicrobial properties. It has also been investigated for its potential as a neuroprotective agent and a modulator of the immune system.
properties
IUPAC Name |
3-(1-adamantyl)-4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3S/c24-19-22-21-18(23(19)7-6-14-4-2-1-3-5-14)20-11-15-8-16(12-20)10-17(9-15)13-20/h1-5,15-17H,6-13H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUXEGAYNPLILD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NNC(=S)N4CCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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